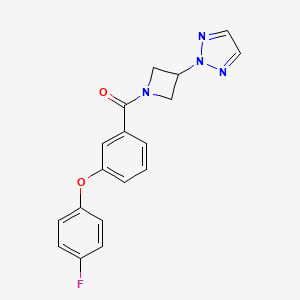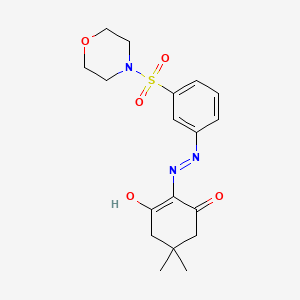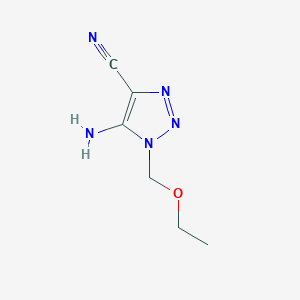![molecular formula C19H13Cl4N3O2 B2860009 2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione CAS No. 677749-44-9](/img/structure/B2860009.png)
2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione is a useful research compound. Its molecular formula is C19H13Cl4N3O2 and its molecular weight is 457.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of compounds with similar structural frameworks to "2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione" has been extensively explored. For instance, the formation of 1,2-dioxanes using tris(2,4-pentanedionato)manganese(III) showcases the versatility of certain core structures for creating cyclic peroxides, indicating potential applications in synthesizing similar complex organic molecules (Nishino et al., 1991). Moreover, the structural and spectroscopic analysis of nickel(II) complexes derived from similar diketones reveals insights into the potential for metal-organic frameworks and catalysis applications (Gradinaru et al., 2001).
Reactivity and Mechanistic Insights
Research on the reactivity of similar compounds has led to the understanding of various reaction mechanisms. The study on isotope effects and the mechanism of triazolinedione ene reactions provides a deeper understanding of the reactivity and potential synthetic applications of triazolinediones, which could be extended to the study of compounds like "this compound" (Singleton and Hang, 1999).
Photochemical Properties
The investigation into the photochemical and kinetic studies of photochromic systems based on six-membered rings offers valuable insights into the potential for "this compound" in applications such as photochromic materials and light-sensitive switches (Yang et al., 2012).
Propiedades
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl4N3O2/c1-10(27)14(8-15-16(22)3-2-4-17(15)23)19(28)18-9-26(25-24-18)13-6-11(20)5-12(21)7-13/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBNKTGACIPYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

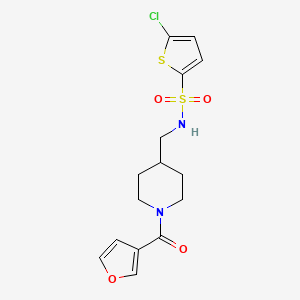
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2859927.png)
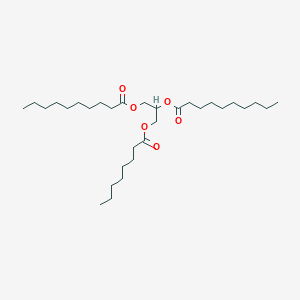
![1,6,7,8-Tetramethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2859929.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)
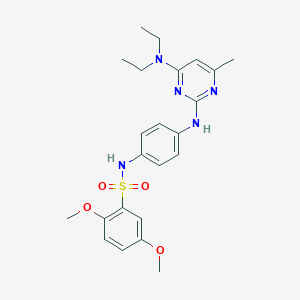
![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)
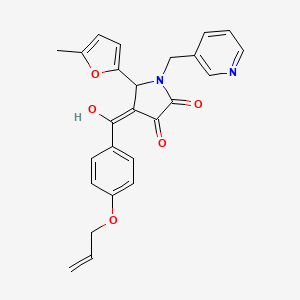
![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)
